molecular formula C5H2BrF3N2 B13029120 3-Bromo-5-(trifluoromethyl)pyridazine

3-Bromo-5-(trifluoromethyl)pyridazine

Cat. No.: B13029120
M. Wt: 226.98 g/mol
InChI Key: JWJPPTKCFCTADG-UHFFFAOYSA-N
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Description

3-Bromo-5-(trifluoromethyl)pyridazine is an organic compound with the molecular formula C5H2BrF3N2 It is a derivative of pyridazine, characterized by the presence of a bromine atom and a trifluoromethyl group attached to the pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromo-5-(trifluoromethyl)pyridazine can be synthesized through several methods. One common approach involves the bromination of 5-(trifluoromethyl)pyridazine using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and may be carried out at room temperature or under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(trifluoromethyl)pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 3-amino-5-(trifluoromethyl)pyridazine, while oxidation may produce this compound N-oxide .

Mechanism of Action

The mechanism of action of 3-Bromo-5-(trifluoromethyl)pyridazine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may inhibit calcium ion influx, which is required for the activation of platelet aggregation . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-5-(trifluoromethyl)pyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C5H2BrF3N2

Molecular Weight

226.98 g/mol

IUPAC Name

3-bromo-5-(trifluoromethyl)pyridazine

InChI

InChI=1S/C5H2BrF3N2/c6-4-1-3(2-10-11-4)5(7,8)9/h1-2H

InChI Key

JWJPPTKCFCTADG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NN=C1Br)C(F)(F)F

Origin of Product

United States

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